(4R,4'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole]
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Overview
Description
(4R,4’R)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole] is a complex organic compound characterized by its unique structure, which includes two oxazole rings connected by a phenylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole] typically involves the reaction of appropriate oxazole precursors with a phenylene linker. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(4R,4’R)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole] can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
(4R,4’R)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole] has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (4R,4’R)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole] involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Tetraethyl 4,4’-(1,3-phenylene)bis(1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate): Similar in structure but with pyridine rings instead of oxazole rings.
4,7-Methanoisobenzofuran-1,3-dione, 5,5’-(1,4-phenylene)bis[hexahydro-]: Another compound with a phenylene linker but different ring structures.
Uniqueness
(4R,4’R)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole] is unique due to its specific oxazole ring structure and the presence of the phenylene linker, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C20H28N2O2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-(2-methylpropyl)-2-[3-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H28N2O2/c1-13(2)8-17-11-23-19(21-17)15-6-5-7-16(10-15)20-22-18(12-24-20)9-14(3)4/h5-7,10,13-14,17-18H,8-9,11-12H2,1-4H3 |
InChI Key |
HDXFTNWCUVUHOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)CC(C)C |
Origin of Product |
United States |
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